(2R)-1-N-(2-phenylethyl)propane-1,2-diamine
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Overview
Description
(2R)-1-N-(2-phenylethyl)propane-1,2-diamine is an organic compound with a chiral center, making it optically active. This compound is a derivative of propane-1,2-diamine, where one of the amino groups is substituted with a 2-phenylethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-N-(2-phenylethyl)propane-1,2-diamine typically involves the reaction of propane-1,2-diamine with 2-phenylethyl halide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, and the reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-N-(2-phenylethyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides or sulfonates are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-1-N-(2-phenylethyl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2R)-1-N-(2-phenylethyl)propane-1,2-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Propane-1,2-diamine: A simpler diamine without the phenylethyl substitution.
1,3-Diaminopropane: Another diamine with a different carbon chain structure.
Ethylenediamine: A smaller diamine with two amino groups on adjacent carbons.
Uniqueness
(2R)-1-N-(2-phenylethyl)propane-1,2-diamine is unique due to its chiral center and the presence of the phenylethyl group, which imparts specific steric and electronic properties. These properties make it particularly useful in applications requiring chiral recognition or specific interactions with biological targets.
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
(2R)-1-N-(2-phenylethyl)propane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10(12)9-13-8-7-11-5-3-2-4-6-11/h2-6,10,13H,7-9,12H2,1H3/t10-/m1/s1 |
InChI Key |
WKOORXPJCFZZDN-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](CNCCC1=CC=CC=C1)N |
Canonical SMILES |
CC(CNCCC1=CC=CC=C1)N |
Origin of Product |
United States |
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